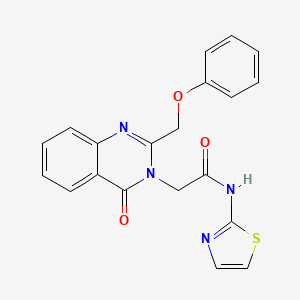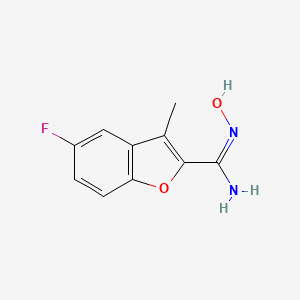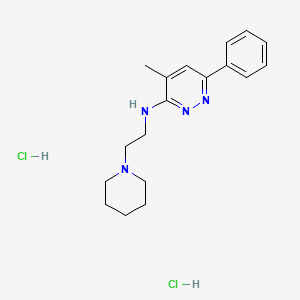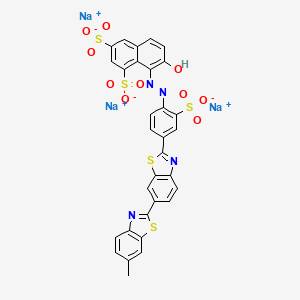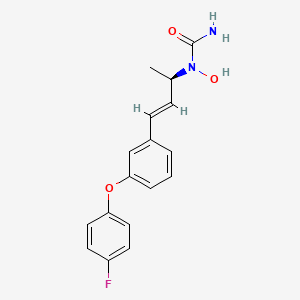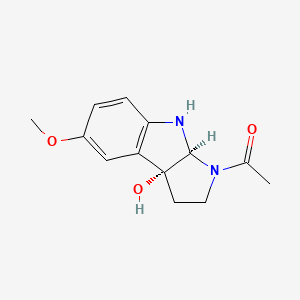
cyclic 3-Hydroxymelatonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic 3-Hydroxymelatonin is a metabolite of melatonin, known for its potent antioxidant properties. It is more effective than melatonin in scavenging free radicals and suppressing oxidative reactions . This compound is a non-radical species and does not further propagate the radical chain reaction, making it a significant footprint product of the reaction between melatonin and hydroxyl radicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclic 3-Hydroxymelatonin is synthesized through the interaction of melatonin with hydroxyl radicals. This reaction can be carried out in vitro using cell-free systems that generate hydroxyl radicals . The reaction typically involves incubating melatonin in the presence of hydroxyl radicals, leading to the formation of this compound as a footprint product .
Industrial Production Methods
This enzyme, a member of the 2-oxo-glutarate-dependent enzyme family, catalyzes the conversion of melatonin to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclic 3-Hydroxymelatonin undergoes several types of chemical reactions, including:
Oxidation: It can react with hydroxyl radicals, leading to the formation of various oxidative products.
Reduction: The compound can also participate in reduction reactions, although specific details are less documented.
Substitution: this compound can undergo substitution reactions, particularly in the presence of reactive species.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxyl radicals and other reactive oxygen species. The reactions typically occur under oxidative stress conditions, which can be simulated in vitro using various chemical systems .
Major Products Formed
The major product formed from the reaction of melatonin with hydroxyl radicals is this compound itself. Other oxidative products may also be formed depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Cyclic 3-Hydroxymelatonin has several scientific research applications, including:
Chemistry: It is studied for its potent antioxidant properties and its ability to scavenge free radicals.
Biology: The compound is investigated for its role in plant growth and development.
Medicine: this compound is explored for its potential therapeutic applications in preventing oxidative stress-related diseases.
Wirkmechanismus
Cyclic 3-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges free radicals, particularly hydroxyl radicals, and prevents the oxidative degradation of important biomolecules such as cytochrome C . The antioxidative mechanism of this compound is similar to that of vitamin C, rather than its precursor melatonin . This compound effectively prevents oxidative damage by neutralizing reactive oxygen species and maintaining cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Cyclic 3-Hydroxymelatonin is compared with other similar compounds, such as:
Melatonin: While melatonin is a well-known antioxidant, this compound is more potent in scavenging free radicals.
N1-Acetyl-5-methoxykynuramine (AMK): This melatonin metabolite also exhibits antioxidant properties, but this compound is more effective in certain oxidative conditions.
N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK): Another melatonin metabolite with antioxidant activity, but this compound has a higher reactivity towards certain radicals.
This compound stands out due to its higher potency and effectiveness in scavenging free radicals compared to its precursor melatonin and other related metabolites .
Eigenschaften
CAS-Nummer |
220890-80-2 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-[(3aS,8bR)-8b-hydroxy-7-methoxy-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl]ethanone |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)15-6-5-13(17)10-7-9(18-2)3-4-11(10)14-12(13)15/h3-4,7,12,14,17H,5-6H2,1-2H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
VADOSKJWFKUPQF-QWHCGFSZSA-N |
Isomerische SMILES |
CC(=O)N1CC[C@@]2([C@H]1NC3=C2C=C(C=C3)OC)O |
Kanonische SMILES |
CC(=O)N1CCC2(C1NC3=C2C=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



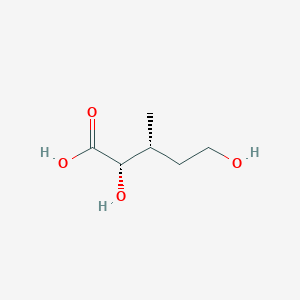
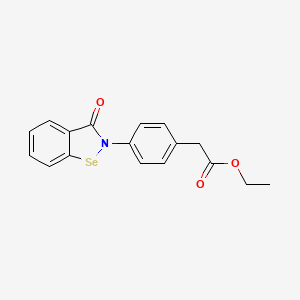

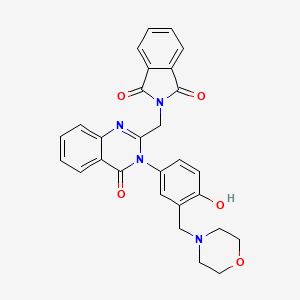
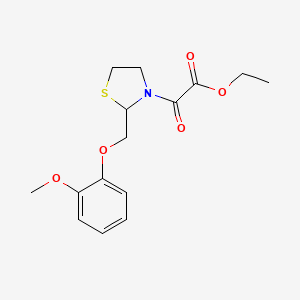
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
